Pentanesulfonyl fluoride, 5-fluoro-
Description
Significance of Sulfonyl Fluorides in Contemporary Chemical Science
Sulfonyl fluorides (R-SO₂F) have garnered substantial interest in modern chemical and biological sciences due to their unique combination of stability and reactivity. nih.gov This class of compounds is widely recognized for its role in "click chemistry," specifically through sulfur(VI) fluoride (B91410) exchange (SuFEx) reactions. acs.org The SuFEx methodology allows for the efficient synthesis of a wide array of sulfonyl-containing compounds, which have broad applications in organic synthesis, materials science, and drug discovery. acs.orgacs.org
In the realm of chemical biology and medicinal chemistry, sulfonyl fluorides are particularly valued as "warheads" for covalent inhibitors. rsc.orgnih.gov They exhibit a balanced reactivity, being stable enough to exist in aqueous biological environments yet reactive enough to form covalent bonds with specific amino acid residues on proteins. rsc.orgnih.gov Unlike many other covalent modifiers that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including lysine, tyrosine, serine, threonine, and histidine. acs.orgnih.gov This expanded reactivity profile significantly broadens the scope of proteins that can be targeted for therapeutic intervention. nih.gov The robust nature of the sulfur-fluorine bond contributes to the stability of these compounds, making them reliable tools for developing chemical probes and potent, selective inhibitors for various enzymes. nih.govacs.org
Structural Characteristics and Distinctive Features of Pentanesulfonyl Fluoride, 5-fluoro- for Research Inquiry
Pentanesulfonyl fluoride, 5-fluoro-, also known as perfluoropentane-1-sulfonyl fluoride, is characterized by its perfluorinated alkyl chain, which imparts distinct physical and chemical properties. The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bonds result in a molecule with high thermal and chemical stability. researchgate.net
The perfluorinated chain is not only responsible for the compound's stability but also influences its conformation. Perfluoroalkanes are known to adopt helical conformations, a structural feature that arises from the steric and electronic interactions between the fluorine atoms on the carbon backbone. nsf.gov This contrasts with the zigzag conformation typically seen in their hydrocarbon counterparts. nih.gov The helical structure of the perfluoroalkyl chain in pentanesulfonyl fluoride, 5-fluoro- can influence its intermolecular interactions and its behavior in different media.
The sulfonyl fluoride group at the terminus of the chain is the reactive center of the molecule. The strong electron-withdrawing nature of the perfluoropentyl group enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety, making it susceptible to nucleophilic attack, a key feature for its application in SuFEx chemistry and as a covalent modifier. acs.org
| Property | Value |
|---|---|
| CAS Number | 375-81-5 |
| Molecular Formula | C₅F₁₂O₂S |
| Molecular Weight | 352.10 g/mol |
| Boiling Point | 89.9 °C at 760 mmHg |
| Density | 1.78 g/cm³ |
Historical Context and Evolution of Fluorinated Alkane Chemistry
The field of organofluorine chemistry has its roots in the 19th century, predating the isolation of elemental fluorine itself. jst.go.jpnih.gov Early work involved the synthesis of simple fluorinated organic molecules. A significant turning point in the industrial production of fluorinated compounds was the development of electrochemical fluorination (ECF) by Joseph H. Simons in the 1930s. jst.go.jp This process, often referred to as the Simons process, provided a practical method for the large-scale synthesis of perfluorinated compounds, including perfluoroalkanesulfonyl fluorides. jst.go.jp
The unique properties of fluorinated alkanes, such as high thermal stability, chemical inertness, and low surface energy, led to their use in a wide range of applications, from refrigerants and lubricants to specialized materials like Teflon. researchgate.netalfa-chemistry.com The development of fluorinated compounds saw a surge during World War II due to their strategic importance. jst.go.jp
In recent decades, the focus of fluorinated alkane chemistry has expanded significantly into the life sciences. The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, a strategy widely employed in the design of pharmaceuticals and agrochemicals. nih.gov The development of new synthetic methodologies, including more selective and efficient fluorination techniques, continues to drive innovation in this field. rsc.org Perfluoroalkanesulfonyl fluorides, such as pentanesulfonyl fluoride, 5-fluoro-, are a direct outcome of this long history of research and development in organofluorine chemistry. They are now utilized as versatile building blocks in the synthesis of more complex fluorinated molecules with tailored properties for advanced applications. fluorine1.rufluorine1.ru
Properties
CAS No. |
372-99-6 |
|---|---|
Molecular Formula |
C5H10F2O2S |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
5-fluoropentane-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H10F2O2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2 |
InChI Key |
VQSHEUCJEAGJCN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCF)CCS(=O)(=O)F |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Pentanesulfonyl Fluoride, 5 Fluoro
Nucleophilic Substitution Reactions Involving the Sulfonyl Fluoride (B91410) Moiety
The sulfonyl fluoride group is a versatile electrophilic hub. While generally stable, it can readily react with nucleophiles under specific conditions, making it a valuable precursor for a variety of sulfur-containing compounds. ontosight.aivulcanchem.comnih.gov
The sulfur atom in a sulfonyl fluoride is at the +6 oxidation state (S(VI)) and is highly electrophilic. However, the S(VI)-F bond is remarkably strong and resistant to hydrolysis under physiological conditions, which contrasts sharply with the more reactive S(VI)-Cl bond found in sulfonyl chlorides. researchgate.netasu.edu The S-Cl bond is susceptible to reductive collapse, yielding S(IV) species, a pathway not typically observed for sulfonyl fluorides. asu.edu This balance of stability and latent reactivity makes sulfonyl fluorides like Pentanesulfonyl fluoride, 5-fluoro- robust yet activatable functional groups. researchgate.netnih.gov
The reactivity of the sulfonyl fluoride can be triggered or enhanced. For instance, proton or silicon centers can activate the S-F bond, facilitating its exchange with S-O bonds. asu.edu Studies on various aryl sulfonyl fluorides have shown that their reactivity towards nucleophilic amino acids can be predictably tuned by altering the electronic properties of the molecule. rsc.org This inherent stability combined with tunable, "clickable" reactivity is central to its utility in chemical biology and materials science. researchgate.net
A primary transformation of sulfonyl fluorides is their conversion to sulfonamides and sulfonic esters, both significant structural motifs in pharmaceuticals and agrochemicals.
Sulfonamides: The reaction of a sulfonyl fluoride with a primary or secondary amine yields the corresponding sulfonamide. This transformation often requires activation of the relatively inert sulfonyl fluoride. General methods typically involve reacting the sulfonyl fluoride with an excess of the amine. nih.gov For example, the synthesis of perfluorooctanesulfonamides involves reacting perfluorooctanesulfonyl fluoride with a twofold excess of the amine in a solvent like diethyl ether, initially forming a complex ammonium (B1175870) salt. nih.gov More advanced methods utilize catalysts to facilitate the reaction under milder conditions.
Table 1: General Conditions for Sulfonamide Synthesis from Sulfonyl Fluorides
| Activator/Catalyst | Nucleophile | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Excess Amine | Primary/Secondary Amine | Diethyl Ether or Dioxane | 0-5°C to Reflux | Variable | nih.gov |
| Pyrylium-BF₄ / MgCl₂ | Primary Sulfonamide | Acetonitrile (MeCN) | 60°C | Good to Excellent | researchgate.net |
| Cs₂CO₃ | Amine | Not specified | Mild | Good | acs.org |
Sulfonic Esters: Sulfonyl fluorides can also be converted to sulfonic esters through reaction with alcohols or phenols. This reaction is crucial for creating sulfate (B86663) connectors in various molecular architectures. asu.edu The reaction with phenols, for instance, can be achieved under mild conditions using a base like Cs₂CO₃ to facilitate the nucleophilic attack of the phenoxide ion on the electrophilic sulfur center. acs.orgorganic-chemistry.org The stability of the resulting sulfate connector towards hydrolysis is a notable feature. asu.edu
Oxidative Transformations and Associated Reaction Pathways
While sulfonyl fluorides are typically viewed as electrophiles, their synthesis often involves oxidative processes where reactive intermediates are generated. The literature does not extensively report on fluoroalkanesulfonyl fluorides acting as general oxidants for other substrates; instead, "oxidative transformations" primarily refer to the pathways for their formation.
The synthesis of sulfonyl fluorides can proceed through various oxidative routes that involve key reactive intermediates. One prominent method is the electrochemical oxidative coupling of thiols with a fluoride source like potassium fluoride. acs.org In this process, the thiol is first oxidized at the anode to form a disulfide intermediate. This disulfide is then further oxidized, likely forming a radical cation which reacts with fluoride to yield unstable intermediates such as sulfenyl fluorides and sulfinyl fluorides, before ultimately forming the stable sulfonyl fluoride. acs.org
Another synthetic approach involves the deoxyfluorination of sulfonic acids. rsc.orgnih.gov In one such method, using thionyl fluoride in dimethylformamide (DMF), a Vilsmeier-like intermediate is formed from the reaction of the reagents. This reactive species then activates the sulfonic acid, facilitating the substitution of a hydroxyl group for fluoride. rsc.orgnih.gov
Table 2: Intermediates in Oxidative/Deoxyfluorinative Synthesis of Sulfonyl Fluorides
| Starting Material | Reagents | Key Intermediate(s) | Reaction Type | Reference |
|---|---|---|---|---|
| Thiol | KF, Pyridine (Electrolysis) | Disulfide, Sulfenyl Fluoride, Sulfinyl Fluoride | Electrochemical Oxidation | acs.org |
| Sulfonic Acid | Thionyl Fluoride, DMF | Vilsmeier-like Intermediate | Deoxyfluorination | rsc.orgnih.gov |
| Sulfonic Acid | Xtalfluor-E® | DMF-activated Sulfonic Acid | Deoxyfluorination | rsc.orgnih.gov |
Based on available literature, fluoroalkanesulfonyl fluorides like Pentanesulfonyl fluoride, 5-fluoro-, are not typically employed as oxidizing agents for external substrates. Their chemistry is dominated by their electrophilic nature at the sulfur center and their ability to act as precursors to sulfonyl radicals. While fluoride ions themselves can induce oxidative stress in biological systems by generating reactive oxygen species (ROS), this is a biochemical phenomenon and distinct from the chemical reactivity of the covalently-bound sulfonyl fluoride group in synthetic organic reactions. nih.govnih.gov The primary role of the sulfonyl fluoride moiety in reaction mechanisms is to act as an electrophile or a stable leaving group, rather than participating in oxidation-reduction reactions with a substrate.
Exploration of Radical Pathways for Sulfonyl Fluorides
A significant area of reactivity for sulfonyl fluorides involves the generation of fluorosulfonyl radicals (•SO₂F). rsc.org These radicals are highly reactive species that enable a range of useful transformations, providing an alternative to traditional two-electron (ionic) pathways.
The generation of sulfonyl radicals from sulfonyl fluorides can be challenging due to the high bond dissociation energy of the S(VI)-F bond. nih.gov However, modern synthetic methods, particularly those employing photoredox catalysis, have provided effective routes to these intermediates. researchgate.netnih.govresearchgate.net In a typical photoredox cycle, a photocatalyst, upon excitation by light, can engage the sulfonyl fluoride precursor in a single-electron transfer (SET) event to generate the desired fluorosulfonyl radical. nih.gov
Once generated, the •SO₂F radical can participate in various reactions, most notably the difunctionalization of unsaturated hydrocarbons like alkenes and alkynes. nih.govnih.govrsc.org For example, the radical can add across a double bond, generating a carbon-centered radical which can then be trapped by another species or participate in further transformations. nih.gov This has been exploited in alkoxy-fluorosulfonylation and hydrofluorosulfonylation reactions. nih.govnih.gov The development of bench-stable, solid-state radical precursors has made these transformations more practical and scalable. nih.govnih.gov
Table 3: Methods for Generating and Reacting Fluorosulfonyl Radicals
| Radical Precursor Type | Catalyst/Conditions | Substrate | Product Type | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Benzimidazolium Triflate (FABI) salts | Photoredox Catalyst (e.g., Ru or Ir complex), Visible Light | Olefins | β-alkoxyl sulfonyl fluorides | Bench-stable, solid radical precursor | nih.govresearchgate.net |
| Benzimidazolium Fluorosulfonate Salt (IMSF) | Photoredox Catalyst, Visible Light | Unsaturated Hydrocarbons | Alkenyl/Alkyl sulfonyl fluorides | Air-stable, crystalline reagent | nih.gov |
| SF₅Cl | UV Light (365 nm) | Alkenes | SF₅-adducts | Generates SF₅• radical, not •SO₂F | nih.gov |
This radical pathway complements the ionic reactivity of sulfonyl fluorides, greatly expanding the synthetic utility of compounds like Pentanesulfonyl fluoride, 5-fluoro- and enabling the construction of complex molecules for drug discovery and materials science. rsc.orgresearchgate.net
Generation of Fluorosulfonyl Radicals
The generation of fluorosulfonyl radicals is a critical step in many synthetic applications of sulfonyl fluorides. These radicals are highly reactive intermediates that can participate in a variety of transformations. While the specific methods for generating radicals from Pentanesulfonyl fluoride, 5-fluoro- are not detailed in the available literature, general methodologies for forming fluorosulfonyl radicals from other sulfonyl fluoride precursors can be considered. These methods often involve photoredox catalysis, radical initiators, or electrochemical approaches. The presence of a fluorine atom at the 5-position of the pentane (B18724) chain could potentially influence the stability and reactivity of the resulting radical, but without specific studies, this remains a point of conjecture.
Radical Reactivity of Alkyl Sulfonyl Fluorides
Alkyl sulfonyl fluorides are recognized for their utility in sulfur(VI) fluoride exchange (SuFEx) click chemistry, a powerful tool for forming robust covalent linkages. enamine.net Their moderate reactivity makes them suitable for a range of applications, as they are stable enough for handling yet reactive under specific conditions. enamine.net The radical reactivity of alkyl sulfonyl fluorides allows for their addition to unsaturated systems and other radical-mediated transformations. In the case of Pentanesulfonyl fluoride, 5-fluoro-, the terminal fluorine atom could introduce unique reactivity patterns. For instance, it might participate in intramolecular interactions or alter the electronic properties of the sulfonyl fluoride group, thereby influencing its reactivity towards radical partners. However, in the absence of specific experimental data, any discussion on its distinct radical reactivity remains speculative.
Mechanistic Insights into Fluoride-Ion-Mediated Processes in Organofluorine Chemistry
Fluoride ions can play a crucial role in mediating various chemical transformations in organofluorine chemistry. These processes can involve fluoride acting as a nucleophile, a base, or a catalyst. In the context of sulfonyl fluorides, fluoride ions can facilitate substitution reactions at the sulfur center. The specific mechanistic pathways of such processes for Pentanesulfonyl fluoride, 5-fluoro- have not been elucidated in the reviewed literature. Theoretical studies and experimental investigations on analogous compounds would be necessary to understand how the 5-fluoro substituent might influence the kinetics and thermodynamics of fluoride-ion-mediated reactions, such as the potential for intramolecular cyclization or elimination reactions.
Applications of Pentanesulfonyl Fluoride, 5 Fluoro in Advanced Synthetic Methodologies
Role in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry
The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by Nobel laureate K. Barry Sharpless, has provided a powerful and reliable method for the formation of robust chemical linkages. nih.goveurekalert.orgresearchgate.net This near-perfect click reaction has found widespread use in drug discovery, materials science, and chemical biology. researchgate.netdp.tech
SuFEx as a Versatile Molecular Assembly Tool
SuFEx chemistry relies on the remarkable balance of stability and reactivity of the S(VI)-F bond. sigmaaldrich.com Sulfonyl fluorides (R-SO₂F) are generally stable compounds, yet under specific catalytic conditions, they can readily and selectively react with nucleophiles such as phenols and amines to form highly stable sulfonate and sulfonamide linkages, respectively. nih.goveurekalert.org This "click" reactivity allows for the modular and efficient assembly of complex molecules from smaller, functionalized building blocks. researchgate.net The reliability and broad substrate scope of SuFEx have established it as a cornerstone of modern molecular assembly. eurekalert.org
Challenges and Strategies for Alkyl Sulfonyl Fluorides in SuFEx
While aromatic sulfonyl fluorides have been extensively and successfully employed in SuFEx reactions, their aliphatic counterparts, such as Pentanesulfonyl fluoride, 5-fluoro-, have presented certain challenges. Alkyl sulfonyl fluorides are generally less electrophilic than their aryl counterparts, which can lead to slower reaction rates and the need for more forcing conditions, such as higher temperatures or stronger bases. nih.gov A significant side reaction with alkyl sulfonyl fluorides is their susceptibility to deprotonation at the α-carbon in the presence of strong bases, leading to elimination byproducts. nih.gov These challenges have spurred the development of innovative strategies to enhance the reactivity of alkyl sulfonyl fluorides and broaden their applicability in SuFEx chemistry. nih.govacs.orgacs.org
Intramolecular Chalcogen Bonding Activated SuFEx (S-SuFEx)
A promising strategy to overcome the lower reactivity of alkyl sulfonyl fluorides is through intramolecular activation. One such approach is the Intramolecular Chalcogen Bonding Activated SuFEx (S-SuFEx). This strategy involves designing alkyl sulfonyl fluoride hubs that contain a strategically placed chalcogen atom, such as sulfur, which can form a non-covalent intramolecular bond with the fluorine atom of the sulfonyl fluoride group. This interaction increases the electrophilicity of the sulfur center, thereby accelerating the SuFEx reaction. While specific studies on Pentanesulfonyl fluoride, 5-fluoro- in S-SuFEx are not yet prevalent, this methodology holds significant potential for enhancing its reactivity and expanding its use in SuFEx applications.
Pentanesulfonyl Fluoride, 5-fluoro- as a Building Block in Complex Organic Synthesis
The bifunctional nature of Pentanesulfonyl fluoride, 5-fluoro- makes it a valuable building block for the synthesis of complex organic molecules. The sulfonyl fluoride and alkyl fluoride moieties can be addressed with orthogonal chemistries, allowing for sequential and controlled modifications.
The sulfonyl fluoride group serves as a reliable anchor for SuFEx reactions, enabling the attachment of this five-carbon fluorinated chain to a wide variety of molecular scaffolds. nih.gov This is particularly useful in medicinal chemistry and materials science, where the introduction of a fluorinated alkyl chain can significantly modulate properties such as lipophilicity, metabolic stability, and binding affinity. dntb.gov.ua The terminal fluorine atom provides a secondary point for diversification, potentially through nucleophilic substitution reactions, although this requires careful consideration of reaction conditions to avoid interference with the sulfonyl fluoride group. This dual functionality allows for the creation of diverse molecular libraries from a single, versatile starting material.
Utilization in Fluorinating Reagent Development
The development of novel fluorinating reagents is a continuous pursuit in organic chemistry, driven by the profound impact of fluorine on the properties of organic molecules. While direct research on Pentanesulfonyl fluoride, 5-fluoro- as a fluorinating agent is limited, the broader class of sulfonyl fluorides has been explored for such applications. nih.gov The presence of the S-F bond allows for the transfer of a fluoride ion under specific conditions.
Given its structure, Pentanesulfonyl fluoride, 5-fluoro- could potentially serve as a precursor for the development of specialized fluorinating agents. The fluorinated pentyl chain could influence the reagent's solubility, reactivity, and selectivity. For instance, strategies involving the in situ generation of a more reactive fluorinating species from the sulfonyl fluoride have been developed for other compounds and could be applicable here.
Potential in 18F Radiolabeling Agent Development
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). The development of new and efficient methods for ¹⁸F-labeling is crucial for advancing PET imaging in both research and clinical settings.
Sulfonyl fluorides have emerged as promising precursors for ¹⁸F-labeling. nih.gov The robust nature of the sulfonyl fluoride group allows it to be incorporated into a molecule of interest, which can then undergo a late-stage nucleophilic ¹⁸F-fluoride exchange reaction. The bifunctionality of Pentanesulfonyl fluoride, 5-fluoro- presents an intriguing platform for the development of novel ¹⁸F-radiolabeling agents. One could envision a scenario where the sulfonyl fluoride is used to attach the molecule to a targeting vector via a SuFEx reaction, while the terminal alkyl fluoride position could be the site for a subsequent ¹⁸F-labeling step, or vice-versa. This would allow for the creation of pre-functionalized precursors ready for rapid radiolabeling, a highly desirable feature in the production of PET tracers. While specific examples for Pentanesulfonyl fluoride, 5-fluoro- are yet to be reported, the foundational chemistry of sulfonyl fluorides in this area suggests a promising future for its application.
Contributions of Pentanesulfonyl Fluoride, 5 Fluoro to Materials Science
Applications in Organic-Inorganic Hybrid Materials and Surface Functionalization
Similarly, a thorough review of existing literature did not yield specific examples or detailed research findings on the application of Pentanesulfonyl fluoride (B91410), 5-fluoro- in the creation of organic-inorganic hybrid materials or for surface functionalization. The broader field of sulfonyl fluorides has been explored for surface modification due to their ability to react with various functional groups, but specific studies involving Pentanesulfonyl fluoride, 5-fluoro- are not documented. nih.gov
Research Perspectives in Chemical Biology and Medicinal Chemistry Involving Pentanesulfonyl Fluoride, 5 Fluoro
Exploration as Enzyme Inhibitors
Sulfonyl fluorides are widely recognized as effective irreversible inhibitors of several enzyme classes, most notably serine proteases. rsc.orgacs.org The inhibitory mechanism involves the electrophilic sulfur atom of the sulfonyl fluoride (B91410) group (-SO₂F) being attacked by a nucleophilic amino acid residue, such as the hydroxyl group of serine, located in the enzyme's active site. nih.govscielo.br This reaction forms a highly stable sulfonyl-enzyme conjugate, effectively deactivating the enzyme. scielo.br
Classic examples like Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are routinely used in biochemical laboratories to prevent protein degradation by serine proteases during sample preparation. rsc.orgrsc.org The principles governing these inhibitors apply to the broader class of sulfonyl fluorides, including aliphatic variants like Pentanesulfonyl fluoride, 5-fluoro-. Research has demonstrated that the structure of the molecule appended to the sulfonyl fluoride warhead dictates its potency and selectivity. For instance, studies on fatty acid amide hydrolase (FAAH), a serine hydrolase, identified specific aliphatic sulfonyl fluorides as potent and selective inhibitors. nih.gov
| Sulfonyl Fluoride Compound | Target Enzyme Class / Example | Mechanism of Action |
|---|---|---|
| Phenylmethylsulfonyl fluoride (PMSF) | Serine Proteases (e.g., Trypsin, Chymotrypsin) | Irreversible sulfonylation of the active site serine residue. scielo.brnih.gov |
| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | Serine Proteases | Irreversible covalent modification of the catalytic serine. nih.gov |
| 5-(4-hydroxyphenyl)pentanesulfonyl fluoride (AM3506) | Serine Hydrolase (Fatty Acid Amide Hydrolase - FAAH) | Covalent modification leading to irreversible inhibition. nih.gov |
| 5′-Fluorosulfonylbenzoyl 5′-adenosine (FSBA) | ATP-Binding Proteins (Kinases) | Covalent modification of a conserved lysine residue in the ATP-binding site. nih.gov |
Covalent Protein Modification Applications
The ability of the sulfonyl fluoride group to act as a covalent warhead extends beyond enzyme inhibition and is a critical tool for general protein modification. rsc.org This functionality is not limited to reacting with serine; sulfonyl fluorides can also form stable covalent adducts with a range of other nucleophilic amino acid residues, including lysine, tyrosine, histidine, and threonine. acs.orgacs.orgnih.govresearchgate.net This versatility makes them exceptional probes for mapping the functional landscape of proteins. rsc.org
The specific residue targeted depends on its accessibility, nucleophilicity within the local protein microenvironment, and the structure of the sulfonyl fluoride probe itself. acs.orgresearchgate.net For example, while aryl sulfonyl fluorides have been shown to react with multiple protein adducts, the less reactive arylfluorosulfates sometimes exhibit greater selectivity, reacting with a non-catalytic serine instead of a tyrosine modified by the analogous sulfonyl fluoride probe. nih.gov This tunable reactivity allows for the design of specific chemical tools to label and study proteins of interest, aiding in target identification and validation. rsc.orgrsc.org
| Amino Acid Residue | Nucleophilic Group | Potential for Covalent Modification by Sulfonyl Fluorides |
|---|---|---|
| Serine | Hydroxyl (-OH) | High (classic target for proteases). rsc.orgrsc.org |
| Tyrosine | Phenolic Hydroxyl (-OH) | High (frequent target in chemoproteomic studies). acs.orgacs.orgucsf.edu |
| Lysine | Epsilon-Amino (-NH₂) | High (frequently targeted in binding pockets). acs.orgacs.orgucsf.edunih.gov |
| Histidine | Imidazole Ring | Moderate (context-dependent). acs.orgacs.org |
| Threonine | Hydroxyl (-OH) | Moderate (context-dependent). nih.gov |
Development of Activity-Based Probes
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to assess the functional state of entire enzyme families directly in native biological systems. rsc.orgwikipedia.org This technique utilizes activity-based probes (ABPs), which are small molecules designed to covalently label active enzymes. frontiersin.org A typical ABP consists of three components: a reactive group (or "warhead") that binds to the enzyme's active site, a linker, and a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging). wikipedia.orgresearchgate.net
The sulfonyl fluoride moiety is an ideal reactive group for ABPs targeting various enzyme classes, particularly serine hydrolases. nih.govresearchgate.net An alkynyl-functionalized fatty acid-based sulfonyl fluoride probe, for example, was successfully used for the covalent labeling, enrichment, and identification of fatty acid-associated proteins in living cells. nih.gov Such probes allow researchers to profile the activity of specific enzymes in complex proteomes, which is invaluable for understanding disease states and for discovering novel drug targets. rsc.orgfrontiersin.org
Structure-Activity Relationship (SAR) Studies for Related Sulfonyl Fluoride Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For sulfonyl fluoride-based inhibitors and probes, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. semanticscholar.orgnih.gov
Key structural features that are typically varied in SAR studies include:
The Linker/Scaffold: The chain or scaffold connecting the sulfonyl fluoride warhead to the rest of the molecule is critical. Studies on FAAH inhibitors demonstrated that an optimal alkyl linker length of five to seven carbons enhanced inhibitory activity. nih.gov
Substituents: The addition of functional groups to the molecular scaffold can dramatically alter binding affinity and reactivity. In a series of dienyl sulfonyl fluorides designed as butyrylcholinesterase (BuChE) inhibitors, the type and position of substituents on an aryl ring significantly impacted potency. nih.govtandfonline.com
The Warhead Environment: Both electronic and steric factors around the S-F bond can affect its stability and reactivity. acs.orgsemanticscholar.org For instance, the reactivity of arylsulfonyl fluorides can be predictably modulated by adjusting the electronic properties of the aryl ring. researchgate.net
| Structural Modification | Potential Effect on Activity | Example / Rationale |
|---|---|---|
| Varying alkyl chain length | Alters binding affinity and positioning in the active site | Optimal linker length of 5-7 carbons found for certain FAAH inhibitors. nih.gov |
| Adding substituents to an aryl ring | Modifies electronic properties and creates new interactions with the protein | Electron-donating or -withdrawing groups can tune the reactivity of the sulfonyl fluoride warhead. researchgate.netnih.gov |
| Changing substituent position (ortho, meta, para) | Affects the geometry of binding within the active site | SAR studies on BuChE inhibitors showed a preference for ortho-substituted aryl rings. semanticscholar.orgnih.gov |
| Replacing aryl with alkyl scaffolds | Changes hydrophobicity and conformational flexibility | Alkyl sulfonyl fluorides can be effective inhibitors, as seen with PPT1, which is insensitive to the aryl-based PMSF. rsc.org |
Relevance in Drug Discovery Programs
The unique chemical properties of sulfonyl fluorides make them highly relevant to modern drug discovery programs. acs.orgresearchgate.net Their balanced reactivity and stability allow for the development of targeted covalent inhibitors (TCIs), which can provide benefits such as increased potency, prolonged duration of action, and the ability to overcome drug resistance. acs.orgresearchgate.net
The utility of sulfonyl fluorides in drug discovery is multifaceted:
Target Identification and Validation: As components of ABPs, sulfonyl fluorides enable the identification of novel protein targets and the assessment of their functional relevance in disease. frontiersin.orgnih.gov
Lead Discovery and Optimization: The SuFEx click chemistry platform allows for the rapid synthesis of large libraries of sulfonyl fluoride-containing compounds, accelerating the discovery of new lead molecules. acs.orgresearchgate.net
Development of Covalent Therapeutics: The ability to covalently target non-cysteine residues like lysine and tyrosine opens up a much larger portion of the proteome to covalent drug design, including targets previously considered "undruggable." acs.orgucsf.edu The development of a sulfonyl fluoride-based inhibitor that covalently targets a lysine residue in the epidermal growth factor receptor (EGFR) kinase is a prime example of overcoming resistance to traditional cysteine-targeted drugs. researchgate.net
Theoretical and Computational Investigations of Pentanesulfonyl Fluoride, 5 Fluoro
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the fundamental molecular and electronic properties of a compound like Pentanesulfonyl fluoride (B91410), 5-fluoro-. These ab initio and density functional theory (DFT) methods can predict molecular geometry, vibrational frequencies, and electronic charge distribution with a high degree of accuracy.
Molecular Geometry: Computational optimization of the molecular geometry would likely be performed using a method such as B3LYP with a basis set like 6-311++G(d,p). These calculations would predict bond lengths, bond angles, and dihedral angles. It is expected that the C-F bond on the pentyl chain and the S-F bond in the sulfonyl fluoride group would be highly polarized.
Electronic Structure: Analysis of the molecular orbitals (HOMO and LUMO) and the electrostatic potential surface would reveal the distribution of electron density. The regions around the fluorine and oxygen atoms are expected to have a high negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the sulfur atom and the carbon atom attached to the fluorine on the pentyl chain would exhibit a positive electrostatic potential, marking them as sites for nucleophilic attack.
Table 7.1.1: Predicted Molecular Properties of Pentanesulfonyl fluoride, 5-fluoro-
| Property | Predicted Value/Description | Method of Calculation |
| Molecular Formula | C5H10F2O2S | - |
| Molecular Weight | 188.19 g/mol | - |
| Dipole Moment | High, due to multiple electronegative atoms | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO Energy | Relatively low, indicating high stability | DFT (e.g., B3LYP/6-311++G(d,p)) |
| LUMO Energy | Relatively high, indicating electrophilicity at sulfur | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Atomic Charges | Significant negative charge on F and O atoms; significant positive charge on S atom | Natural Bond Orbital (NBO) analysis |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the reaction mechanisms of Pentanesulfonyl fluoride, 5-fluoro-, with various nucleophiles. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction kinetics and thermodynamics.
A primary reaction of interest would be the nucleophilic substitution at the sulfonyl group. The high electrophilicity of the sulfur atom makes it a prime target for nucleophiles such as amines or alcohols. Computational studies would involve modeling the approach of the nucleophile to the sulfonyl fluoride group, the formation of a pentacoordinate intermediate or transition state, and the subsequent departure of the fluoride leaving group.
These calculations would help to determine whether the reaction proceeds via an addition-elimination mechanism or a concerted SNAr-type pathway. The role of the solvent in stabilizing intermediates and transition states could also be investigated using implicit or explicit solvent models.
Molecular Docking and Ligand-Protein Interaction Studies in Structure-Activity Relationships
While no specific protein targets for Pentanesulfonyl fluoride, 5-fluoro-, are documented in publicly available research, molecular docking simulations could be employed to predict its potential biological activity. ed.ac.uk This compound shares features with known enzyme inhibitors, such as the sulfonyl fluoride group, which can act as a covalent warhead.
Molecular docking studies would involve computationally placing Pentanesulfonyl fluoride, 5-fluoro-, into the active site of a target protein. nih.gov The docking algorithm would explore various binding poses and score them based on the predicted binding affinity. nih.gov This process can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. nih.govnih.gov
For instance, the sulfonyl fluoride moiety could potentially interact with serine, threonine, or cysteine residues in an enzyme's active site, leading to irreversible inhibition. The 5-fluoro-pentyl chain would likely occupy a hydrophobic pocket within the binding site. The results of such docking studies could guide the synthesis of more potent and selective inhibitors.
Table 7.3.1: Hypothetical Molecular Docking Results for Pentanesulfonyl fluoride, 5-fluoro-
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Interaction Type |
| Serine Protease (e.g., Thrombin) | -7.5 to -9.0 | Ser195, His57, Asp102 | Covalent bond with Ser195, hydrogen bonds, hydrophobic interactions |
| Monoamine Oxidase B (MAO-B) | -6.0 to -8.0 | Cys172, Tyr435, Phe343 | Hydrophobic interactions, potential covalent interaction with Cys172 |
Conformational Analysis and Stereochemical Implications
The flexible pentyl chain of Pentanesulfonyl fluoride, 5-fluoro-, allows for a multitude of conformations. Conformational analysis, using computational methods such as molecular mechanics or DFT, is crucial for understanding the three-dimensional shapes the molecule can adopt and their relative energies. beilstein-journals.org
The presence of the fluorine atom at the 5-position can influence the conformational preferences of the alkyl chain through steric and electrostatic interactions. beilstein-journals.org Rotational barriers around the C-C bonds can be calculated to understand the dynamics of conformational changes.
The stereochemistry of the molecule, particularly if chiral centers were introduced, would have significant implications for its biological activity. While Pentanesulfonyl fluoride, 5-fluoro-, itself is not chiral, derivatives of it could be. Computational studies can help predict the preferred conformations of different stereoisomers and how these differences might affect their interaction with chiral protein binding sites. nih.govnih.gov Understanding the conformational landscape is essential for designing molecules with specific shapes to optimize their fit within a biological target. nih.gov
Future Directions and Emerging Research Avenues for Pentanesulfonyl Fluoride, 5 Fluoro
Development of Novel and Efficient Synthetic Protocols
The synthesis of Pentanesulfonyl fluoride (B91410), 5-fluoro- presents a unique challenge due to the presence of two different fluorine-containing functional groups. The development of novel and efficient synthetic protocols will be crucial for unlocking its full potential. Current methods for synthesizing alkyl sulfonyl fluorides often involve harsh conditions or starting materials that may not be compatible with the terminal fluoro group.
Future research will likely focus on developing milder and more selective synthetic routes. These could include:
Late-stage Fluorosulfonylation: Developing methods to introduce the sulfonyl fluoride group onto a pre-existing 5-fluoropentane backbone. This could involve the use of modern fluorosulfonylating reagents that are tolerant of other functional groups.
Flow Chemistry Approaches: Utilizing microreactor technology to safely and efficiently handle potentially hazardous reagents and to optimize reaction conditions for the synthesis of this bifunctional molecule.
The development of such protocols will not only make Pentanesulfonyl fluoride, 5-fluoro- more accessible for further study but also contribute to the broader field of synthetic fluorine chemistry.
Expanding Reactivity Profiles and Catalytic Applications
The reactivity of Pentanesulfonyl fluoride, 5-fluoro- is expected to be dominated by the electrophilic nature of the sulfonyl fluoride group. This functional group is known to participate in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a powerful class of click chemistry reactions used for the formation of strong covalent bonds. acs.orgresearchgate.net
Future research is anticipated to explore the SuFEx reactivity of Pentanesulfonyl fluoride, 5-fluoro- with a wide range of nucleophiles, including amines, phenols, and thiols, to generate a library of novel fluorinated compounds. The presence of the terminal fluorine atom could influence the reactivity of the sulfonyl fluoride group through electronic effects, a phenomenon that warrants detailed kinetic and mechanistic studies.
Furthermore, the sulfonyl fluoride group can act as an activating group, potentially enabling reactions at the carbon atom alpha to the sulfur. This could open up avenues for C-C bond formation and the synthesis of more complex fluorinated molecules.
The development of catalytic systems for reactions involving Pentanesulfonyl fluoride, 5-fluoro- is another promising area. This could include:
Catalytic SuFEx Reactions: Developing catalysts that can promote the SuFEx reaction under milder conditions and with a broader substrate scope.
Asymmetric Catalysis: Designing chiral catalysts to control the stereochemistry of reactions involving this bifunctional molecule, leading to the synthesis of enantiomerically pure fluorinated compounds.
Exploration of Underexplored Applications in Interdisciplinary Research
The unique bifunctional nature of Pentanesulfonyl fluoride, 5-fluoro- makes it an attractive candidate for a variety of applications in interdisciplinary research, particularly in medicinal chemistry and materials science.
Medicinal Chemistry:
Sulfonyl fluorides have emerged as important tools in drug discovery, acting as covalent inhibitors of enzymes and as chemical probes to study biological processes. acs.orgrsc.orgresearchgate.net The presence of the terminal fluorine atom in Pentanesulfonyl fluoride, 5-fluoro- can be leveraged to:
Develop Novel Covalent Probes: The sulfonyl fluoride can form a covalent bond with a target protein, while the terminal fluorine can serve as a reporter group for ¹⁹F NMR spectroscopy or as a means to modulate the physicochemical properties of the probe.
Design Bifunctional Molecules: It could act as a linker to connect a pharmacophore to a targeting moiety, with the terminal fluorine potentially enhancing metabolic stability or membrane permeability.
Materials Science:
The ability of the sulfonyl fluoride group to participate in SuFEx click chemistry makes it a valuable building block for the synthesis of advanced polymers and materials. researchgate.net Pentanesulfonyl fluoride, 5-fluoro- could be used to:
Synthesize Fluorinated Polymers: Incorporation of this monomer into polymers could lead to materials with unique properties, such as enhanced thermal stability, chemical resistance, and specific surface properties.
Functionalize Surfaces: The sulfonyl fluoride group can be used to covalently attach the 5-fluoropentyl chain to various surfaces, thereby modifying their hydrophobicity and other surface characteristics.
Addressing Challenges in Specific Reaction Chemistries of Alkyl Sulfonyl Fluorides
While the chemistry of aryl sulfonyl fluorides is well-established, the reaction chemistry of their alkyl counterparts presents several challenges that need to be addressed for the effective utilization of molecules like Pentanesulfonyl fluoride, 5-fluoro-.
One of the main challenges is the potential for side reactions, such as elimination reactions, which can compete with the desired nucleophilic substitution at the sulfur atom. The reaction conditions, including the choice of base and solvent, play a crucial role in determining the outcome of these reactions.
Future research should focus on:
Systematic Mechanistic Studies: A thorough investigation of the reaction mechanisms of alkyl sulfonyl fluorides with various nucleophiles to better understand the factors that govern the competition between substitution and elimination.
Development of Optimized Reaction Conditions: The establishment of robust and general reaction protocols that favor the desired substitution pathway and minimize the formation of byproducts.
Computational Modeling: The use of density functional theory (DFT) and other computational methods to predict the reactivity of alkyl sulfonyl fluorides and to guide the design of experiments.
Q & A
Q. How can researchers address batch-to-batch variability in synthetic yields of 5-fluoro-pentanesulfonyl fluoride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
